molecular formula C5H5ClZn B14445844 chlorozinc(1+);2-methylbut-1-en-3-yne CAS No. 78389-88-5

chlorozinc(1+);2-methylbut-1-en-3-yne

Cat. No.: B14445844
CAS No.: 78389-88-5
M. Wt: 165.9 g/mol
InChI Key: YFKMHVVIRBAVDF-UHFFFAOYSA-M
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Description

Chlorozinc(1+);2-methylbut-1-en-3-yne is a chemical compound with the molecular formula C5H6ZnCl. It is also known by its IUPAC name, 2-methylbut-1-en-3-yne chlorozinc. This compound is a derivative of 2-methylbut-1-en-3-yne, which is an unsaturated hydrocarbon. The presence of the chlorozinc group makes it a valuable reagent in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorozinc(1+);2-methylbut-1-en-3-yne typically involves the reaction of 2-methylbut-1-en-3-yne with a zinc chloride solution. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);2-methylbut-1-en-3-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: The chlorozinc group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Chlorozinc(1+);2-methylbut-1-en-3-yne has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of chlorozinc(1+);2-methylbut-1-en-3-yne involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorozinc group can coordinate with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-1-en-3-yne: The parent compound without the chlorozinc group.

    Isopropenylacetylene: Another unsaturated hydrocarbon with similar reactivity.

    3-Methyl-3-buten-1-yne: A structural isomer with different reactivity.

Uniqueness

Chlorozinc(1+);2-methylbut-1-en-3-yne is unique due to the presence of the chlorozinc group, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules that are challenging to synthesize using other reagents.

Properties

CAS No.

78389-88-5

Molecular Formula

C5H5ClZn

Molecular Weight

165.9 g/mol

IUPAC Name

chlorozinc(1+);2-methylbut-1-en-3-yne

InChI

InChI=1S/C5H5.ClH.Zn/c1-4-5(2)3;;/h2H2,3H3;1H;/q-1;;+2/p-1

InChI Key

YFKMHVVIRBAVDF-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C#[C-].Cl[Zn+]

Origin of Product

United States

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